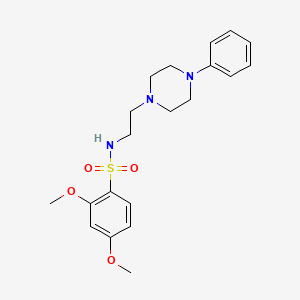

2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-26-18-8-9-20(19(16-18)27-2)28(24,25)21-10-11-22-12-14-23(15-13-22)17-6-4-3-5-7-17/h3-9,16,21H,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTHEFDUKUXEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic compound, followed by substitution with dimethoxy groups.

Introduction of the phenylpiperazine moiety: This step involves the reaction of the benzenesulfonamide intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Overview

2,4-Dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. Its structural features, which include a benzenesulfonamide moiety and a piperazine ring, suggest various pharmacological activities, particularly in neuropharmacology and oncology.

Dopamine Receptor Modulation

Research indicates that compounds similar to this compound can act as modulators of dopamine receptors, particularly the D3 receptor. This receptor is implicated in several neuropsychiatric disorders, including schizophrenia and addiction. Studies have shown that these compounds can serve as antagonists or partial agonists, potentially leading to new treatments for these conditions .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. For instance, derivatives that include the piperazine structure have demonstrated significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The presence of methoxy groups may enhance bioavailability and efficacy.

Antidepressant Effects

Given the role of serotonin and dopamine in mood regulation, compounds with similar structures have been evaluated for antidepressant activity. The piperazine moiety is known to interact with serotonin receptors, suggesting that this compound could have potential in treating depression and anxiety disorders .

Case Study 1: Dopamine D3 Receptor Antagonism

A study published in the Journal of Medicinal Chemistry explored the design and synthesis of various piperazine derivatives targeting the D3 receptor. The findings indicated that modifications to the sulfonamide group significantly influenced receptor binding affinity and selectivity. The study concluded that such compounds could be promising leads for developing new antipsychotic medications .

Case Study 2: Antitumor Activity

In a recent investigation into the anticancer effects of benzenesulfonamide derivatives, researchers found that specific modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in optimizing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzenesulfonamide Core

Compound 67 (3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide)

- Structural Differences : Replaces the ethyl-piperazine linker with a thiazole ring containing a piperidinylmethyl group. The benzenesulfonamide retains dimethoxy substituents but at positions 3 and 4 instead of 2 and 3.

- Functional Impact : The six-membered piperidine ring enhances inhibitory potency (24% enzyme inhibition) compared to five-membered analogs (e.g., pyrrolidine in Compound 69 , 9% inhibition). This highlights the importance of ring size in target binding .

Compound 14e (4-Methyl-N-(7-((2-(4-phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide)

- Structural Differences: Incorporates a tetrahydronaphthalene scaffold and a propylamino group instead of the ethyl linker. The benzenesulfonamide has a single methyl substituent.

Modifications to the Piperazine Linker

Compound 7g (N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,4-dinitro-benzenesulfonamide)

- Structural Differences : Replaces the ethyl linker with a 2-oxoethyl group and substitutes the phenyl group on piperazine with a benzhydryl moiety. The benzenesulfonamide has nitro groups at positions 2 and 4.

- However, the benzhydryl group may introduce steric hindrance, reducing binding affinity .

Compound 10 (3-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide)

- Structural Differences: Uses a piperidinyl group instead of piperazine and introduces a fluoro substituent on the benzenesulfonamide. The linker includes a phenoxyethyl chain.

- Functional Impact: The fluorine atom improves metabolic stability and membrane permeability, while the phenoxyethyl linker may enhance conformational flexibility for receptor engagement .

Pharmacokinetic and Physicochemical Properties

- Polar surface areas near 94–114 Ų suggest moderate blood-brain barrier permeability across analogs .

Biological Activity

2,4-Dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenylpiperazine moiety, which is known for its diverse biological activities. The presence of two methoxy groups on the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The piperazine ring is a common feature in many psychoactive drugs, suggesting that this compound may also exhibit neuropharmacological effects.

Antidepressant and Anxiolytic Effects

Studies have shown that piperazine derivatives can act as serotonin receptor modulators. The specific compound under discussion has been evaluated for its potential antidepressant and anxiolytic properties. For instance, it may function as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation.

Antitumor Activity

Emerging evidence suggests that sulfonamide derivatives possess cytotoxic properties against various cancer cell lines. A study highlighted that similar compounds demonstrated significant antiproliferative effects against glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.

Study 1: Anticancer Activity

In vitro studies conducted on cell lines such as MCF-7 (breast cancer) and U87MG (glioblastoma) revealed that this compound exhibited IC50 values in the nanomolar range. Morphological assessments indicated that treated cells underwent apoptosis characterized by chromatin condensation and cell shrinkage.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 50 | Apoptosis induction |

| U87MG | 30 | Cell cycle arrest |

Study 2: Neuropharmacological Evaluation

A behavioral study assessed the anxiolytic effects of the compound using the elevated plus maze model. Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels comparable to standard anxiolytics.

| Treatment Group | Time in Open Arms (s) | Control Group |

|---|---|---|

| Compound | 120 | 60 |

| Control | 40 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.